

# **Enhancing Tolnaftate permeation through skin in** ex vivo models

Author: BenchChem Technical Support Team. Date: December 2025



# **Technical Support Center: Enhancing Tolnaftate Permeation**

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing **Tolnaftate** permeation through the skin in ex vivo models.

## Frequently Asked Questions (FAQs)

Q1: What are the main challenges in enhancing **Tolnaftate** skin permeation?

A1: The primary challenges stem from **Tolnaftate**'s physicochemical properties and the barrier function of the skin. Tolnaftate is a lipophilic drug with low aqueous solubility, which can limit its release from formulations and subsequent partitioning into the stratum corneum.[1][2][3] The stratum corneum, the outermost layer of the skin, acts as a significant barrier to the permeation of most drugs. Overcoming this barrier often requires the use of advanced formulation strategies.

Q2: Which formulation strategies have shown promise for enhancing **Tolnaftate** permeation ex vivo?

A2: Several novel formulation approaches have demonstrated enhanced permeation of Tolnaftate. These include:



- Nanocarriers: Liposomes, niosomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and cubosomes have been utilized to encapsulate Tolnaftate, improving its solubility and facilitating its transport across the skin.[4][5][6][7][8]
- Vesicular Systems: Elastic vesicles like spanlastics and flexosomes have shown the ability to squeeze through the narrow intercellular spaces of the stratum corneum, thereby enhancing drug delivery.[4][9]
- Complexation: The use of cyclodextrins to form inclusion complexes with **Tolnaftate** can increase its aqueous solubility and subsequent availability for skin permeation.[1][10]
- Chemical Penetration Enhancers: Fatty acids such as oleic acid, linoleic acid, myristic acid, and lauric acid have been incorporated into ointment formulations to increase **Tolnaftate** penetration into the epidermis.[11]

Q3: What are the standard ex vivo models for studying **Tolnaftate** skin permeation?

A3: The most common ex vivo model utilizes excised skin, typically from human or animal sources (e.g., rat, goat, or bovine hoof membrane), mounted on a Franz diffusion cell.[5][8][11] [12][13] This setup allows for the measurement of the amount of drug that permeates through the skin from a donor compartment (containing the formulation) to a receptor compartment (containing a physiological buffer) over time.[14]

Q4: What analytical methods are typically used to quantify **Tolnaftate** in skin permeation studies?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and validated method for the quantification of **Tolnaftate** in skin layers and receptor fluid from permeation studies.[11][15][16][17] UV-Vis spectrophotometry has also been used for assaying **Tolnaftate** in release studies.[11]

## **Troubleshooting Guides**

Issue 1: Low or no detectable **Tolnaftate** in the receptor fluid.

## Troubleshooting & Optimization

Check Availability & Pricing

| Possible Cause                                                                 | Troubleshooting Step                                                                                                                                                                                                                                                                                                |
|--------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Poor drug release from the formulation.                                        | Optimize the formulation by adjusting the concentration of surfactants, lipids, or other excipients to improve drug release. Conduct in vitro release studies to confirm adequate drug liberation before proceeding to ex vivo permeation.                                                                          |
| Insufficient permeation through the skin barrier.                              | Consider incorporating permeation enhancers into your formulation.[11] Explore advanced nanocarrier systems known to improve skin penetration.[4][6][7] Ensure the skin used in the experiment is not excessively thick or damaged.                                                                                 |
| Low drug solubility in the receptor medium ("sink conditions" not maintained). | The concentration of the drug in the receptor fluid should not exceed 10% of its saturation solubility to maintain a proper concentration gradient.[18] For lipophilic drugs like Tolnaftate, consider adding a solubilizing agent (e.g., a small percentage of ethanol or a surfactant) to the receptor fluid.[14] |
| Analytical method not sensitive enough.                                        | Validate your HPLC or other analytical method to ensure the limit of quantification (LOQ) is sufficiently low to detect the expected concentrations of Tolnaftate.[15][17]                                                                                                                                          |
| Air bubbles trapped under the skin membrane in the Franz cell.                 | Carefully inspect the Franz cell after mounting the skin to ensure there are no air bubbles between the skin and the receptor fluid, as these can impede diffusion.[14] Degas the receptor solution before use.[14]                                                                                                 |

Issue 2: High variability in permeation results between replicates.

## Troubleshooting & Optimization

Check Availability & Pricing

| Possible Cause                                   | Troubleshooting Step                                                                                                                                                                                            |  |  |
|--------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| Inconsistent skin sample thickness or integrity. | Use skin samples from the same anatomical site and donor if possible. Carefully inspect each skin section for any damage before mounting.  Measure the thickness of each skin sample to account for variations. |  |  |
| Inconsistent application of the formulation.     | Ensure a consistent amount and uniform application of the formulation to the skin surface in the donor compartment for each replicate.[14]                                                                      |  |  |
| Temperature fluctuations.                        | Maintain a constant temperature (typically 32°C or 37°C) in the Franz diffusion cell system throughout the experiment, as temperature can significantly affect diffusion rates.[14]                             |  |  |
| Inconsistent sampling.                           | Adhere to a strict sampling schedule and ensure the volume withdrawn is accurately replaced with fresh receptor medium to maintain a constant volume.                                                           |  |  |
| Improper mixing in the receptor chamber.         | Ensure the magnetic stir bar in the receptor chamber is functioning correctly to maintain a homogenous solution.                                                                                                |  |  |

Issue 3: Formulation instability during the experiment.

| Possible Cause                                                     | Troubleshooting Step                                                                                                                                                                                                           |  |  |
|--------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| Phase separation or precipitation of the drug in the formulation.  | Evaluate the physical and chemical stability of your formulation under the experimental conditions (temperature, duration) before conducting permeation studies. Characterize the formulation before and after the experiment. |  |  |
| Interaction of formulation components with the experimental setup. | Ensure that none of the formulation components adsorb to the skin or the components of the Franz diffusion cell.                                                                                                               |  |  |



#### **Data Presentation**

Table 1: Comparison of Different Formulations for Enhancing **Tolnaftate** Permeation



| Formulation<br>Type                     | Key<br>Components                                                       | Permeation Enhancement Ratio (ER) / Flux (Jss)                                                   | Skin Model     | Reference     |
|-----------------------------------------|-------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|----------------|---------------|
| Ointment with Fatty Acids               | Oleic, Linoleic,<br>Myristic, Lauric<br>acids (10% w/w)                 | ER: 1.48 - 1.75<br>(into epidermis)                                                              | Human skin     | [11]          |
| Liposomal Gel                           | Soya lecithin,<br>Cholesterol,<br>Stearylamine,<br>Dicetyl<br>phosphate | Cumulative permeation at 12h: 58.2±0.6% (neutral), 51.19±0.81% (negative), 44.84±0.9% (positive) | Not specified  | [6]           |
| Cubosomal Gel                           | Glyceryl<br>monooleate,<br>Poloxamer 407                                | Jss: 11.98<br>μg/cm²/h                                                                           | Not specified  | [7]           |
| Niosomal Gel                            | Span 60,<br>Cholesterol                                                 | Higher diffusivity<br>than marketed<br>cream                                                     | Rat skin       | [8]           |
| Polymeric<br>Pseudorotaxane<br>s (PSRs) | Pluronics,<br>HPβCD                                                     | Significantly increased drug flux compared to drug suspension                                    | Corneal tissue | [1][2][3][10] |
| Cosolvent-<br>Modified<br>Spanlastics   | Spans, Edge<br>activators,<br>Propylene glycol                          | Significantly increased corneal permeation potential than drug suspension                        | Corneal tissue | [4]           |
| Flexosomes                              | Stearylamine,<br>Edge activators                                        | Significantly increased drug                                                                     | Corneal tissue | [9]           |



flux compared to drug suspension

Note: Direct comparison between studies should be made with caution due to differences in experimental conditions, skin models, and analytical methods.

### **Experimental Protocols**

1. Ex Vivo Skin Permeation Study using Franz Diffusion Cells

This protocol is a generalized procedure based on common practices.[11][14][15][16][17]

- Skin Preparation:
  - Obtain full-thickness skin (e.g., human abdominal skin, rat abdominal skin) and carefully remove any adhering subcutaneous fat and connective tissue.
  - Shave the hair from the skin if necessary.
  - Cut the skin into appropriate sizes to fit the Franz diffusion cells.
  - The skin can be used fresh or stored frozen until use. Before the experiment, allow the skin to equilibrate in phosphate-buffered saline (PBS) at room temperature.
- Franz Diffusion Cell Setup:
  - Fill the receptor compartment of the Franz diffusion cell with a suitable receptor medium (e.g., PBS pH 7.4, sometimes with a co-solvent for poorly soluble drugs). Ensure the receptor medium is degassed to prevent bubble formation.[14]
  - Place a small magnetic stir bar in the receptor compartment.
  - Mount the prepared skin membrane between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.
  - Clamp the two compartments together securely.



- Place the Franz cells in a circulating water bath to maintain a constant temperature (typically 32°C for skin studies).[14]
- Permeation Experiment:
  - Apply a known quantity of the **Tolnaftate** formulation to the surface of the skin in the donor compartment.
  - At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling port.
  - Immediately replenish the receptor compartment with an equal volume of fresh, prewarmed receptor medium to maintain sink conditions.
  - Analyze the collected samples for **Tolnaftate** concentration using a validated analytical method like HPLC.[15][17]
- Data Analysis:
  - Calculate the cumulative amount of **Tolnaftate** permeated per unit area of the skin (µg/cm²) at each time point.
  - Plot the cumulative amount permeated versus time.
  - Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
- 2. **Tolnaftate** Extraction from Skin Layers

This protocol is based on methodologies for determining drug retention in the skin.[11][15][16] [17]

- At the end of the permeation study, dismount the skin from the Franz diffusion cell.
- Wipe the surface of the skin with a cotton swab to remove any excess formulation.
- Separate the epidermis from the dermis. This can be done by heat separation (e.g., immersing the skin in water at 60°C for a short period) or by mechanical means.[16]



- Cut the separated epidermis and dermis into small pieces.
- Place the skin pieces into separate vials containing a suitable extraction solvent (e.g., methanol).
- Extract the **Tolnaftate** from the skin matrix using methods like ultrasonication or homogenization.[15][16]
- Centrifuge the samples and collect the supernatant.
- Analyze the supernatant for **Tolnaftate** content using a validated analytical method.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Workflow for an ex vivo **Tolnaftate** skin permeation study.





Click to download full resolution via product page

Caption: Troubleshooting logic for low **Tolnaftate** permeation results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Implementing polymeric pseudorotaxanes for boosting corneal permeability and antiaspergillus activity of tolnaftate: formulation development, statistical optimization, ex vivo permeation and in vivo assessment PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]

#### Troubleshooting & Optimization





- 3. Implementing polymeric pseudorotaxanes for boosting corneal permeability and antiaspergillus activity of tolnaftate: formulation development, statistical optimization, ex vivo permeation and in vivo assessment PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Ocular Anti-Aspergillus Activity of Tolnaftate Employing Novel Cosolvent-Modified Spanlastics: Formulation, Statistical Optimization, Kill Kinetics, Ex Vivo Trans-Corneal Permeation, In Vivo Histopathological and Susceptibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Flexosomes as a promising nanoplatform for enhancing tolnaftate ocular delivery: Formulation, in vitro characterization, statistical optimization, ex vivo and microbial in vivo studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Study of tolnaftate release from fatty acids containing ointment and penetration into human skin ex vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. impactfactor.org [impactfactor.org]
- 14. alterlab.co.id [alterlab.co.id]
- 15. Assay of tolnaftate in human skin samples after in vitro penetration studies using high performance liquid chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ptfarm.pl [ptfarm.pl]
- 17. researchgate.net [researchgate.net]
- 18. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enhancing Tolnaftate permeation through skin in ex vivo models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682400#enhancing-tolnaftate-permeation-throughskin-in-ex-vivo-models]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com